molecular formula C27H29F3N4O B11582786 1-[4-(diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanone

1-[4-(diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanone

Cat. No.: B11582786
M. Wt: 482.5 g/mol
InChI Key: JSVRKQLFKAAXEQ-UHFFFAOYSA-N
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Description

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an indazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.

    Substitution with Diphenylmethyl Group: The piperazine ring is then substituted with a diphenylmethyl group through a nucleophilic substitution reaction.

    Formation of the Indazole Ring: The indazole ring is synthesized separately, often through cyclization reactions involving hydrazines and ketones.

    Substitution with Trifluoromethyl Group: The indazole ring is then substituted with a trifluoromethyl group using trifluoromethylating agents.

    Coupling of Piperazine and Indazole Rings: Finally, the piperazine and indazole rings are coupled through an alkylation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-one: Similar structure but lacks the indazole ring and trifluoromethyl group.

    1-[4-(Diphenylmethyl)piperazin-1-yl]-3,3-diphenylpropan-1-one: Similar structure but with different substituents on the piperazine ring.

Uniqueness

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one is unique due to the presence of both the indazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29F3N4O

Molecular Weight

482.5 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone

InChI

InChI=1S/C27H29F3N4O/c28-27(29,30)26-22-13-7-8-14-23(22)34(31-26)19-24(35)32-15-17-33(18-16-32)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,25H,7-8,13-19H2

InChI Key

JSVRKQLFKAAXEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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